4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione” is a derivative of benzo[b][1,4]oxazepine . Benzo[b][1,4]oxazepines are a rare class of benzoxazepine derivatives .
Synthesis Analysis
The synthesis of benzo[b][1,4]oxazepine derivatives can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol has been used to prepare a series of benzo[b][1,4]oxazepine derivatives . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .Molecular Structure Analysis
The molecular structure of benzo[b][1,4]oxazepine derivatives is complex and includes a benzene ring fused with a seven-membered ring containing an oxygen and a nitrogen atom . The specific structure of “this compound” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[b][1,4]oxazepine derivatives involve the reaction of 2-aminophenols with alkynones . This reaction forms an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .Wissenschaftliche Forschungsanwendungen
Benzodiazepine Research and Applications
Benzodiazepines, including compounds with specific structural characteristics similar to the one mentioned, are extensively studied for their pharmacokinetic properties, receptor binding affinities, and potential therapeutic applications. Research in this area focuses on understanding the metabolic pathways, identifying potential therapeutic targets, and exploring the safety profiles of these compounds.
Pharmacokinetics and Metabolism : Studies on compounds like oxazepam highlight the importance of understanding the metabolic pathways and elimination characteristics of benzodiazepines, especially in the context of liver diseases. Such research provides insights into safe medication use in populations with compromised liver function (Shull et al., 1976).
Receptor Binding and Imaging : Investigations into the binding potentials of compounds structurally related to benzodiazepines, for instance, studies using PET imaging with radioligands like [(18)F]p-MPPF, offer valuable data on receptor distributions and densities in the human brain, aiding in the diagnosis and study of neuropsychiatric conditions (Passchier et al., 2000).
Therapeutic Uses and Safety Profiles : The clinical utility of benzodiazepines in anesthesia, as sedatives, and in the treatment of conditions such as anxiety and insomnia, is well documented. Research continues to explore the safety profiles, efficacy, and potential side effects of these compounds to optimize their use in clinical settings. For example, midazolam has been compared with other sedatives for its effects on systemic vascular resistance during surgery, highlighting the nuances in pharmacological actions between different benzodiazepines (Samuelson et al., 1981).
Innovative Applications : Beyond traditional uses, research into benzodiazepines and related compounds encompasses their role in addressing complex health issues, such as neurodegenerative diseases, by targeting specific receptors and pathways. The development of novel PET tracers for in vivo visualization of disease markers, as in the study of alpha-synuclein deposition in multiple system atrophy, exemplifies the potential of these compounds in advancing diagnostic and therapeutic strategies (Kikuchi et al., 2010).
Zukünftige Richtungen
The future directions for research on “4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione” and similar compounds could include the development of new synthetic protocols to construct DBO and DBO derivatives . These methods will serve as a guide to chemists in developing DBO derivatives of pharmacological interest .
Eigenschaften
IUPAC Name |
4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5/c1-2-25-17-8-7-12(20)9-14(17)15(22)10-21-18(23)11-26-16-6-4-3-5-13(16)19(21)24/h3-9H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCBWFIZLYLONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.